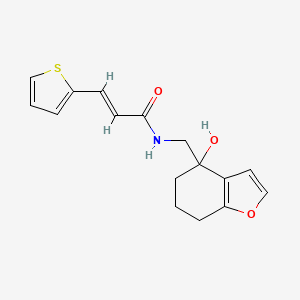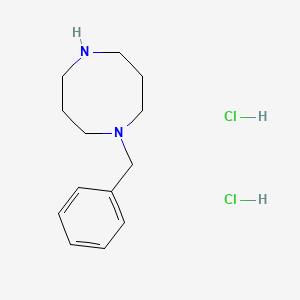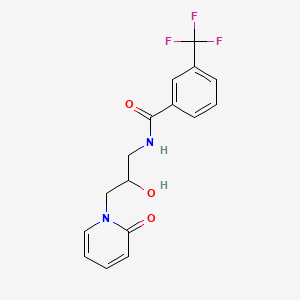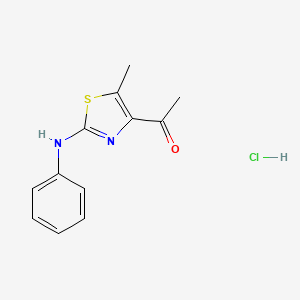![molecular formula C28H23N5O8 B2469334 N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894931-31-8](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O8 and its molecular weight is 557.519. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with a similar structural motif to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies were performed to understand their mechanism of action, particularly their inhibition of B-RAF kinase in melanoma cell lines, similar to PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antiprotozoal Activities
Compounds derived from quinoxaline-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as antimicrobial and antiprotozoal agents. The lead compound in this series exhibited significant efficacy in a short-term in vivo model in T. cruzi, highlighting the therapeutic potential of these hybrids (N. Patel et al., 2017).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions of quinazolinone derivatives, revealing their versatility in chemical synthesis. For instance, the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines involved reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, showcasing the compound's chemical flexibility and potential for further functionalization (S. Phillips & R. Castle, 1980).
Anticonvulsant Activity
Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, closely related to the compound , aimed to explore their anticonvulsant activities. These studies involved synthesis, molecular docking, and in vivo evaluations, although the results indicated that these substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures (Wassim El Kayal et al., 2022).
Analgesic and Anti-inflammatory Activities
Another area of research has been the synthesis and evaluation of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for their analgesic and anti-inflammatory activities. These compounds were synthesized through a multi-step procedure and tested in mice and rats, revealing potent analgesic and anti-inflammatory activities in some derivatives, demonstrating the therapeutic potential of quinazolinone-based compounds (D. Dewangan et al., 2016).
Propriétés
Numéro CAS |
894931-31-8 |
|---|---|
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide |
Formule moléculaire |
C28H23N5O8 |
Poids moléculaire |
557.519 |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C28H23N5O8/c1-37-17-8-9-19(21(10-17)38-2)29-24(34)13-32-20-12-23-22(39-15-40-23)11-18(20)27(35)33(28(32)36)14-25-30-26(31-41-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,29,34) |
Clé InChI |
BKQUVNMIJHTVNH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)
![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)


![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)
